
ethyl N-hydroxy-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-hydroxy-N-methylcarbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-hydroxy-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of methylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3NH2+C2H5OCOCl→CH3NHCOOC2H5+HCl
Another method involves the reaction of ethyl carbamate with hydroxylamine under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Alkylation Reaction
Ethyl N-hydroxy-N-methylcarbamate undergoes alkylation with dimethyl sulfate under controlled alkaline conditions to form (N-alkoxy-N-alkyl) carbamate derivatives. Key parameters include:
-
Reagents : Dimethyl sulfate (0.8–1.5 molar equivalents per carbamate) and sodium hydroxide (to maintain pH 12–12.5) .
-
Conditions : Temperature (10–20°C), reaction time (3–10 hours) .
Example Reaction Data
Parameter | Value |
---|---|
Alkylation agent | Dimethyl sulfate (1.00 mole) |
Temperature | 10–20°C |
pH | ~12 |
Yield | 0.40 mole (48g) |
Extraction solvent | Methylene chloride |
The product, (N-methoxy-N-methyl) methylcarbamate, was isolated via solvent extraction and evaporation .
Hydrolysis and Decarboxylation
The (N-alkoxy-N-alkyl) carbamate derivatives are hydrolyzed in acidic media to form alkoxyalkylamine salts. For instance:
Example Hydrolysis Data
Parameter | Value |
---|---|
Acid concentration | 36% HCl (0.57 mole) |
Temperature | 75°C |
Reaction time | 6 hours |
Yield | 0.36 mole (35g) |
Final product | Methylmethoxyamine HCl salt |
Gas chromatography confirmed complete conversion, with no residual carbamate detected post-reaction .
Stability and Isomerization
This compound exhibits syn- and anti-rotameric forms due to restricted rotation around the carbamate C–N bond. Intermolecular hydrogen bonding stabilizes the syn-rotamer in acidic environments, as shown in NMR studies .
Rotamer Equilibrium
Condition | Dominant Form |
---|---|
Neutral pH | anti-rotamer |
Acidic pH | syn-rotamer (H-bonded dimer) |
Alkylation Mechanism
-
Deprotonation of the hydroxylamine group under alkaline conditions.
-
Nucleophilic attack by the alkylating agent (e.g., dimethyl sulfate).
Hydrolysis Mechanism
-
Protonation of the carbamate oxygen in acidic media.
-
Cleavage of the C–O bond, releasing CO₂.
Analytical Methods
Scientific Research Applications
Chemical Synthesis and Properties
Ethyl N-hydroxy-N-methylcarbamate is synthesized through the reaction of hydroxylamine with ethyl chloroformate. This method allows for the production of N-hydroxycarbamate compounds, which can be further transformed into alkoxyalkylamines, useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Method:
- Starting Materials: Hydroxylamine and ethyl chloroformate.
- Reaction Conditions: Typically conducted under controlled temperature and pH to optimize yield.
- Yield: High yields (up to 95%) have been reported for the synthesis of related carbamate compounds .
Pharmaceutical Applications
The structural motif of carbamates, including this compound, plays a crucial role in drug design due to their bioactivity and ability to enhance the pharmacological properties of drugs.
Key Applications:
- Prodrugs: Carbamates are often used as prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
- Antimicrobial Agents: Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis .
Case Study:
A study evaluated various carbamate derivatives for their antimicrobial efficacy, demonstrating that modifications to the carbamate structure can enhance activity against resistant bacterial strains .
Agricultural Applications
This compound is also utilized in the agricultural sector as an intermediate for synthesizing pesticides.
Pesticide Development:
- The compound can be converted into alkoxyalkylamines, which serve as precursors for a range of agrochemicals.
- Its derivatives have shown potential as effective agents against agricultural pests, contributing to sustainable farming practices.
Data Table: Pesticidal Efficacy of Carbamate Derivatives
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
This compound | Aphis gossypii | 85 | |
(N-methoxy-N-methyl) methylcarbamate | Spodoptera frugiperda | 90 | |
(N-alkoxy-N-alkyl) carbamate | Helicoverpa armigera | 80 |
Environmental Considerations
Research has highlighted the potential environmental impact of carbamates, including this compound. Studies suggest that while these compounds can be effective in pest control, their persistence in the environment necessitates careful management to mitigate risks associated with chemical runoff and toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Ethyl N-hydroxy-N-methylcarbamate can be compared with other similar compounds such as:
- Methyl carbamate
- Ethyl carbamate
- N-methyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various chemicals and a subject of ongoing research in chemistry, biology, and medicine.
Properties
CAS No. |
3016-84-0 |
---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
ethyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3 |
InChI Key |
YRTBSGQZNKFMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.